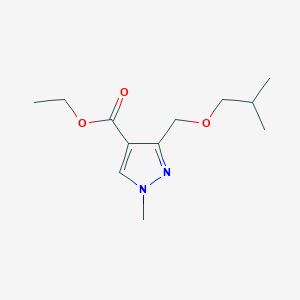
4-(2,4-Difluorophenoxy)benzoic acid
Descripción general
Descripción
4-(2,4-Difluorophenoxy)benzoic acid is a chemical compound with the CAS Number: 748183-47-3 . It has a molecular weight of 250.2 and its molecular formula is C13H8F2O3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid group attached to a 2,4-difluorophenoxy group . The exact structure can be determined using techniques such as X-ray diffraction .Aplicaciones Científicas De Investigación
Fluorescence Probes for Reactive Oxygen Species Detection
Ken-ichi Setsukinai et al. (2003) developed novel fluorescence probes, namely HPF and APF, derived from modifications of benzoic acid compounds, to detect highly reactive oxygen species (hROS) selectively. These probes can differentiate hROS from other reactive oxygen species (ROS) and visualize -OCl generated in stimulated neutrophils, showing potential applications in biological and chemical studies to understand the roles of hROS in various processes (Setsukinai et al., 2003).
Study of Smectic Phases in Liquid Crystals
D. Lose et al. (1998) explored the liquid crystalline behavior of compounds related to benzoic acid derivatives with perfluorinated chains. Their findings revealed the influence of molecular shape and chemical incompatibility on the liquid crystal phases, including smectic and columnar structures. This research contributes to our understanding of how molecular design affects the properties of liquid crystals (Lose et al., 1998).
Advanced Polymerization Techniques
Martin G. Mayershofer et al. (2006) conducted research on the cyclopolymerization of certain divinyl and trivinyl compounds, including benzoic acid esters, using ruthenium-based catalysts. This work provides insights into the synthesis of novel polymers with potential applications in materials science (Mayershofer et al., 2006).
Luminescent Properties of Lanthanide Complexes
S. Sivakumar et al. (2010) explored the synthesis of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives as ligands. The study aimed to examine the influence of electron-donating and withdrawing groups on the photophysical properties of these complexes, highlighting the application of benzoic acid derivatives in enhancing luminescence efficiency for potential use in lighting and display technologies (Sivakumar et al., 2010).
Organic Dyes for Solar Cells
Parnian Ferdowsi et al. (2018) designed and synthesized a metal-free organic sensitizer for dye-sensitized solar cells (DSSCs) incorporating a benzoic acid derivative. The study demonstrated the sensitizer's effectiveness, with significant implications for the development of efficient, low-cost solar energy conversion materials (Ferdowsi et al., 2018).
Safety and Hazards
The safety information for 4-(2,4-Difluorophenoxy)benzoic acid indicates a GHS07 pictogram with a warning signal word . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and containers should be securely sealed when not in use .
Mecanismo De Acción
Mode of Action
It is likely that this compound interacts with its targets in a manner similar to other benzoic acid derivatives .
Pharmacokinetics
It is known that benzoic acid derivatives are often conjugated to glycine in the liver and excreted as hippuric acid . This process can affect the bioavailability of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2,4-Difluorophenoxy)benzoic acid . These factors can include temperature, pH, and the presence of other compounds.
Propiedades
IUPAC Name |
4-(2,4-difluorophenoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O3/c14-9-3-6-12(11(15)7-9)18-10-4-1-8(2-5-10)13(16)17/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNIIFZBFSZDQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2936847.png)
![N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide](/img/structure/B2936849.png)


![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-(2-{[(4-methylbenzyl)oxy]imino}ethyl)-4-isothiazolecarbonitrile](/img/structure/B2936852.png)
![7-(3-Fluorophenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2936853.png)

![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)phenyl sulfide](/img/structure/B2936856.png)


![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2936859.png)
![(S,S)-1,2-Bis[boranato(tert-butyl)methylphosphino]ethane](/img/structure/B2936860.png)
